molecular formula C15H15N3O B11861776 N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide

N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide

Cat. No.: B11861776
M. Wt: 253.30 g/mol
InChI Key: OHGCWPKBFKQHEQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide typically involves the reaction of 2,3-dihydro-1H-indene with 5-methylpyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R)-5-(aminosulfonyl)-2,3-dihydro-1H-inden-2-yl]-2-propylpentanamide
  • 2,3-dihydro-1H-inden-1-one derivatives

Uniqueness

N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide is unique due to its specific indane and pyrazine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide

InChI

InChI=1S/C15H15N3O/c1-10-8-17-14(9-16-10)15(19)18-13-6-11-4-2-3-5-12(11)7-13/h2-5,8-9,13H,6-7H2,1H3,(H,18,19)

InChI Key

OHGCWPKBFKQHEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CC3=CC=CC=C3C2

Origin of Product

United States

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